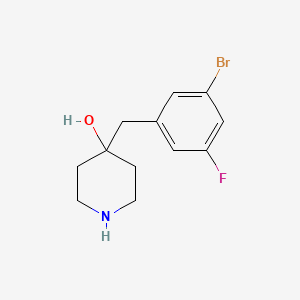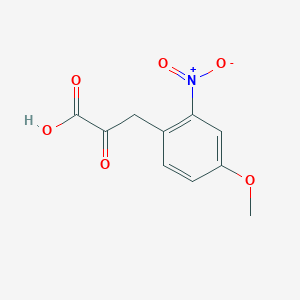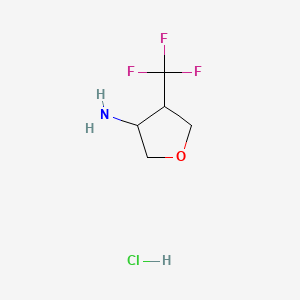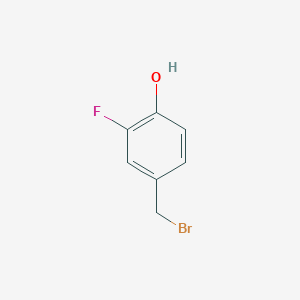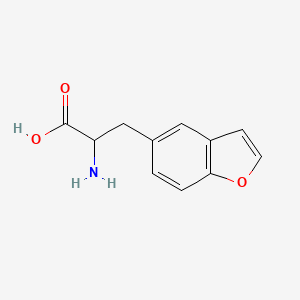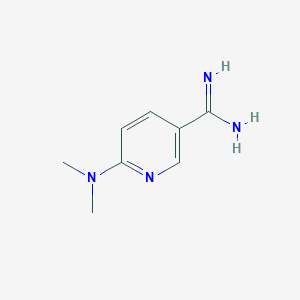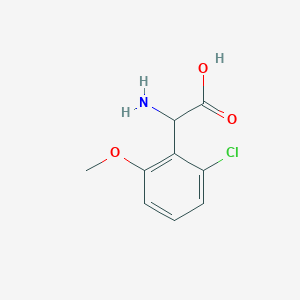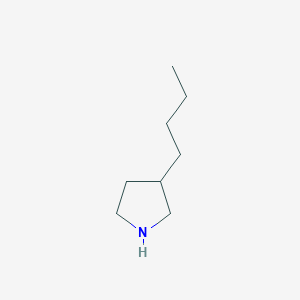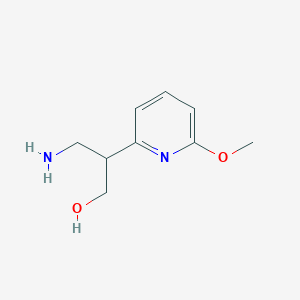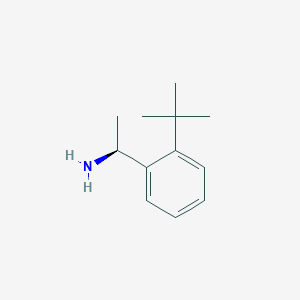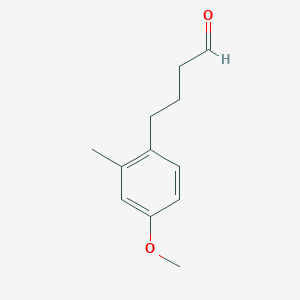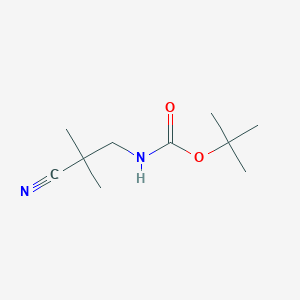
Tert-butyl 2-cyano-2-methylpropylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-cyano-2,2-dimethylethyl)carbamate: is a chemical compound commonly used in organic synthesis. It is a derivative of carbamic acid and is often employed as a protecting group for amines due to its stability under various reaction conditions. This compound is particularly valuable in the field of medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyano-2,2-dimethylethyl)carbamate typically involves the reaction of tert-butyl chloroformate with an appropriate amine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of tert-butyl N-(2-cyano-2,2-dimethylethyl)carbamate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-cyano-2,2-dimethylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-(2-cyano-2,2-dimethylethyl)carbamate is used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group.
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It helps in the development of compounds with potential therapeutic effects.
Medicine: In medicinal chemistry, tert-butyl N-(2-cyano-2,2-dimethylethyl)carbamate is employed in the synthesis of drug candidates. Its stability and reactivity make it a valuable tool for creating complex molecules with potential medical applications.
Industry: Industrially, this compound is used in the production of various chemicals and materials. Its role as a protecting group makes it essential in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which tert-butyl N-(2-cyano-2,2-dimethylethyl)carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out.
Comparison with Similar Compounds
- tert-Butyl N-(2-cyanoethyl)carbamate
- tert-Butyl N-(2-cyano-2-methylethyl)carbamate
Uniqueness: tert-Butyl N-(2-cyano-2,2-dimethylethyl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful as a protecting group in various synthetic applications. Its ability to undergo selective reactions without interfering with other functional groups sets it apart from similar compounds.
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
tert-butyl N-(2-cyano-2-methylpropyl)carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-7-10(4,5)6-11/h7H2,1-5H3,(H,12,13) |
InChI Key |
JFNXNXYIKWJVPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


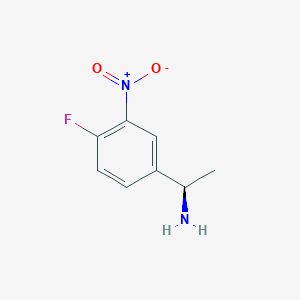
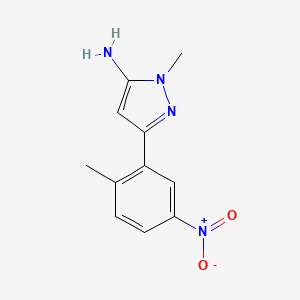
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoro-4-methylpiperidine-4-carboxylicacid](/img/structure/B15321903.png)
